Cas no 2229286-46-6 (3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

3-(3-Chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine is a specialized pyridine derivative featuring a chloropropenyl substituent and a trifluoromethyl group. This compound is of interest in synthetic chemistry due to its reactive functional groups, which enable versatile applications in the development of pharmaceuticals, agrochemicals, and advanced materials. The chloropropenyl moiety offers potential for further functionalization via nucleophilic substitution or coupling reactions, while the electron-withdrawing trifluoromethyl group enhances stability and influences electronic properties. Its unique structure makes it a valuable intermediate for constructing complex heterocyclic frameworks. The compound is typically handled under controlled conditions due to its reactivity, ensuring optimal performance in synthetic workflows.
3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine structure
2229286-46-6 structure
Product Name:3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine
CAS No:2229286-46-6
MF:C9H7ClF3N
MW:221.606791734695
CID:6037061
PubChem ID:165789524
Update Time:2025-10-28

3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine
    • EN300-1960552
    • 2229286-46-6
    • Inchi: 1S/C9H7ClF3N/c1-6(5-10)7-3-2-4-14-8(7)9(11,12)13/h2-4H,1,5H2
    • InChI Key: VBOXGFPLFSNIJQ-UHFFFAOYSA-N
    • SMILES: ClCC(=C)C1=CC=CN=C1C(F)(F)F

Computed Properties

  • Exact Mass: 221.0219114g/mol
  • Monoisotopic Mass: 221.0219114g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 12.9Ų

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Additional information on 3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine

3-(3-Chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine

The compound 3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine (CAS No. 2229286-46-6) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of pyridines, which are six-membered aromatic heterocycles containing one nitrogen atom. The presence of a trifluoromethyl group at the 2-position and a chloroallyl group at the 3-position imparts unique electronic and structural properties to this molecule, making it an interesting subject for both academic and industrial research.

Recent studies have highlighted the importance of halogenated pyridines in drug discovery and agrochemical development. The trifluoromethyl group, a common substituent in pharmaceuticals, contributes to increased lipophilicity and metabolic stability. Similarly, the chloroallyl group introduces additional electronic complexity, potentially enhancing the molecule's reactivity and selectivity in various chemical reactions. These features make 3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine a promising candidate for applications in medicinal chemistry, where precise control over molecular properties is crucial.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution, alkylation, and oxidation reactions. Researchers have explored various methodologies to optimize the yield and purity of this compound. For instance, recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically enriched versions of this molecule, which are valuable for studying stereochemical effects in biological systems.

In terms of physical properties, 3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine exhibits a melting point of approximately 150°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile is moderate, making it suitable for solution-phase reactions. The molecule's UV-vis spectrum shows strong absorption bands in the ultraviolet region, indicating its potential use as a chromophore in optoelectronic materials.

One of the most exciting developments involving this compound is its application as an intermediate in the synthesis of bioactive molecules. For example, it has been used as a precursor for constructing complex heterocyclic frameworks with antitumor and antibacterial activities. In one notable study published in *Journal of Medicinal Chemistry*, researchers demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinase enzymes, which are key targets in cancer therapy.

Moreover, the electronic properties of 3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine make it an attractive candidate for use in organic electronics. Its ability to act as an electron-deficient aromatic system renders it useful in designing materials for field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent research has focused on incorporating this compound into conjugated polymers to enhance their charge transport properties.

In conclusion, 3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine (CAS No. 2229286-46-6) is a versatile compound with diverse applications across multiple disciplines. Its unique combination of structural features and electronic properties positions it as a valuable tool for advancing both fundamental and applied research. As ongoing studies continue to uncover new potential uses for this molecule, its significance in the chemical sciences is expected to grow further.

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